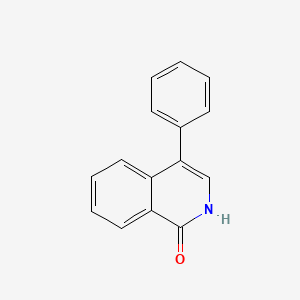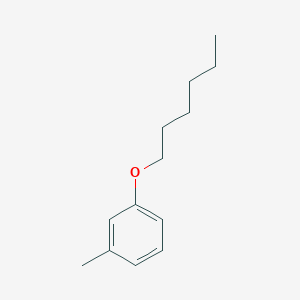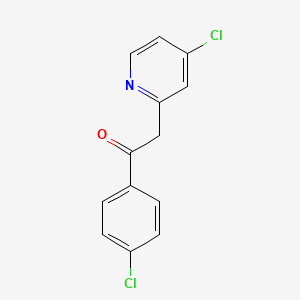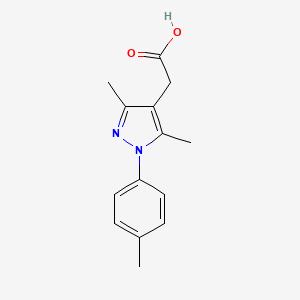![molecular formula C7H10BrN3 B8643989 5-bromo-3-[(methylamino)methyl]pyridin-2-amine](/img/structure/B8643989.png)
5-bromo-3-[(methylamino)methyl]pyridin-2-amine
Descripción general
Descripción
5-bromo-3-[(methylamino)methyl]pyridin-2-amine is a chemical compound with the molecular formula C7H10BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine typically involves the bromination of 2-amino-3-methylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products:
Substituted Pyridines: Products formed by nucleophilic substitution of the bromine atom.
Coupled Products: Complex structures formed through coupling reactions.
Aplicaciones Científicas De Investigación
5-bromo-3-[(methylamino)methyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Biochemical Probes: It interacts with target proteins or nucleic acids, allowing researchers to study their function and structure.
Comparación Con Compuestos Similares
2-Amino-5-bromo-3-methylpyridine: A closely related compound with similar chemical properties.
2-Amino-3-bromo-5-methylpyridine: Another derivative with bromine substitution at a different position.
Uniqueness: 5-bromo-3-[(methylamino)methyl]pyridin-2-amine is unique due to the presence of the methylaminomethyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Propiedades
Fórmula molecular |
C7H10BrN3 |
|---|---|
Peso molecular |
216.08 g/mol |
Nombre IUPAC |
5-bromo-3-(methylaminomethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-10-3-5-2-6(8)4-11-7(5)9/h2,4,10H,3H2,1H3,(H2,9,11) |
Clave InChI |
IKLSDWFFHOYYII-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(N=CC(=C1)Br)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
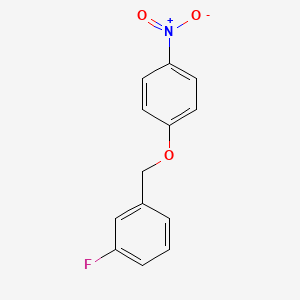
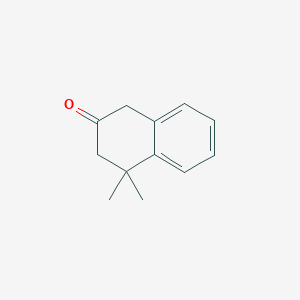
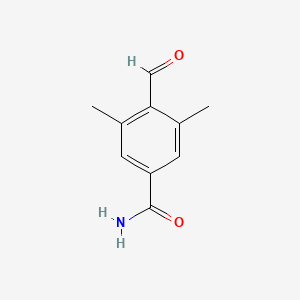
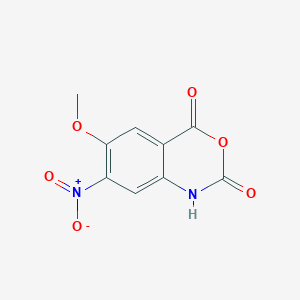
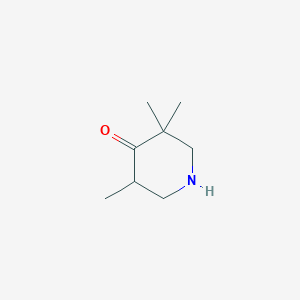
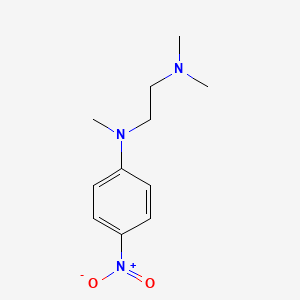
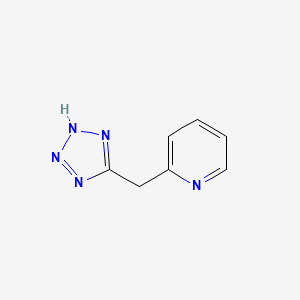
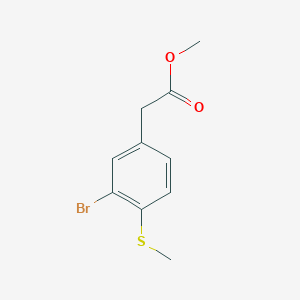
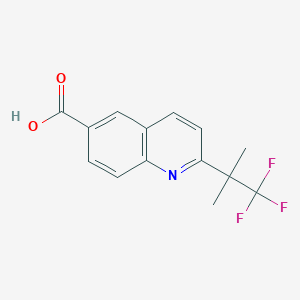
![1-Azabicyclo[3.2.2]nonane](/img/structure/B8643981.png)
